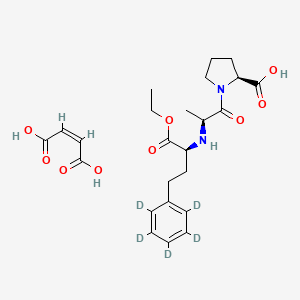

Enalapril (D5 maleate)

准备方法

合成路线和反应条件

MK-421 (D5 马来酸盐)的合成涉及将氘掺入依那普利分子中。这通常通过一系列化学反应来实现,这些反应将氢原子替换为氘。 该过程始于依那普利前体的合成,然后在受控条件下进行氘交换反应 .

工业生产方法

MK-421 (D5 马来酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专用设备以确保氘的精确掺入并保持高纯度水平。 最终产品然后经过严格的质量控制措施,以确保其适合研究和制药应用 .

化学反应分析

反应类型

MK-421 (D5 马来酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。

还原: 还原反应可以将 MK-421 (D5 马来酸盐) 转换为其还原形式。

常用试剂和条件

这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应的条件根据所需的结果而有所不同,但通常涉及受控温度和 pH 水平 .

主要形成的产物

这些反应形成的主要产物包括具有改变的化学性质的 MK-421 (D5 马来酸盐) 的各种衍生物。

科学研究应用

Clinical Applications

1.1 Hypertension Treatment

Enalapril is primarily indicated for the treatment of hypertension. The deuterated form, Enalapril (D5 maleate), retains similar pharmacological effects, making it a candidate for studies aimed at improving therapeutic efficacy and safety profiles. Clinical trials have demonstrated that enalapril effectively lowers blood pressure and reduces cardiovascular risks in both adult and pediatric populations .

1.2 Heart Failure Management

Enalapril is also used in managing symptomatic congestive heart failure and asymptomatic left ventricular dysfunction. The D5 maleate form can be utilized in pharmacokinetic studies to understand its metabolism and efficacy in heart failure patients, potentially leading to optimized dosing regimens .

1.3 Pediatric Use

Recent studies have focused on the formulation of enalapril for pediatric use, specifically as a powder for oral solution. This formulation allows for accurate dosing based on weight, which is crucial in treating children with hypertension . The D5 maleate variant can be evaluated for its pharmacokinetic properties in this demographic.

Pharmacokinetic Studies

2.1 Deuteration Benefits

Deuterated compounds like Enalapril (D5 maleate) offer advantages in pharmacokinetic studies due to their altered metabolic pathways compared to their non-deuterated counterparts. The incorporation of deuterium can slow down metabolic processes, potentially leading to prolonged drug action and reduced dosing frequency .

2.2 Bioavailability Studies

Bioavailability studies have shown that the pharmacokinetic profile of Enalapril (D5 maleate) can be assessed against standard enalapril formulations. For example, when administered under different conditions (fasted vs. fed), variations in peak plasma concentrations and overall exposure were observed, indicating the need for tailored dosing strategies based on patient conditions .

Research Applications

3.1 Drug Development

Enalapril (D5 maleate) serves as a valuable tool in drug development research, particularly in understanding the effects of deuteration on drug metabolism and efficacy. Researchers utilize this compound to explore modifications that enhance therapeutic outcomes while minimizing side effects .

3.2 Combination Therapies

Research into combination therapies involving Enalapril with other antihypertensive agents has been conducted to evaluate synergistic effects on blood pressure reduction. For instance, studies combining amlodipine with enalapril have shown promising results in improving patient outcomes through enhanced efficacy .

Case Studies and Data Tables

The following table summarizes key findings from various studies involving Enalapril (D5 maleate):

作用机制

MK-421 (D5 马来酸盐) 通过抑制血管紧张素转换酶 (ACE) 发挥其作用。这种酶在调节血压和液体平衡的肾素-血管紧张素系统中起着至关重要的作用。 通过抑制 ACE,MK-421 (D5 马来酸盐) 减少了血管紧张素 II(一种强效血管收缩剂)的产生,从而导致血管舒张和血压降低 .

相似化合物的比较

类似化合物

依那普利: MK-421 (D5 马来酸盐) 的非氘标记版本。

赖诺普利: 另一种具有相似作用机制的 ACE 抑制剂。

雷米普利: 用于类似治疗目的的 ACE 抑制剂

独特性

MK-421 (D5 马来酸盐) 的主要独特性在于其氘标记,这增强了其稳定性,并允许进行更精确的药代动力学研究。 这使得它在需要精确测量药物行为的研究环境中特别有价值 .

生物活性

Enalapril (D5 maleate) is a deuterium-labeled derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article reviews the biological activity of enalapril (D5 maleate), focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Overview of Enalapril

Enalapril is a prodrug that is converted in the liver to its active form, enalaprilat. This conversion is crucial for its therapeutic effects, as enalapril itself exhibits minimal ACE inhibition. The pharmacokinetics of enalapril demonstrate a bioavailability of approximately 40% as enalaprilat and a functional half-life of about 11 hours, which can be prolonged in patients with renal impairment .

Enalapril acts primarily by inhibiting ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This inhibition results in:

- Reduced Blood Pressure : Angiotensin II promotes vasoconstriction and sodium reabsorption; thus, its reduction leads to decreased peripheral vascular resistance and lower blood pressure.

- Increased Plasma Renin Activity : Inhibition of angiotensin II feedback results in increased renin levels.

- Decreased Aldosterone Secretion : While aldosterone levels may initially decrease, they typically normalize with long-term therapy .

Pharmacokinetics

The pharmacokinetic properties of enalapril (D5 maleate) include:

| Parameter | Enalapril Maleate | Enalaprilat |

|---|---|---|

| Absorption | 60% | 40% |

| Bioavailability | 40% | Not applicable |

| Peak Plasma Concentration (Cmax) | 45-55 minutes | 3.5 hours |

| Half-Life | 1.5 hours | ~30 hours |

| Volume of Distribution | Not established | Penetrates most tissues |

Clinical Efficacy

Clinical studies have consistently shown that enalapril effectively reduces blood pressure in patients with essential hypertension. A notable study demonstrated that both acute and chronic administration resulted in significant blood pressure reductions without a triphasic response observed with other ACE inhibitors like captopril .

Case Study Example : In a randomized controlled trial involving 18 healthy volunteers comparing two formulations of enalapril maleate, both formulations showed bioequivalence in terms of serum total enalapril concentrations. However, differences were noted in the rate of absorption .

Safety Profile

Enalapril is generally well-tolerated. Common side effects include:

- Hypotension

- Hyperkalemia

- Cough (related to bradykinin accumulation)

According to safety data sheets, the compound does not exhibit significant irritant effects on skin or eyes and is not classified as a carcinogen .

Research Findings

Recent studies have explored various aspects of enalapril's biological activity:

- Bioequivalence Studies : Research indicates that different formulations of enalapril maleate can exhibit variations in absorption rates but maintain similar efficacy profiles .

- Influence of Excipients : Investigations into the stability of enalapril maleate have shown that certain excipients can affect its chemical degradation .

- Pharmacokinetic Variability : Factors such as food intake can influence the pharmacokinetics of enalapril; for instance, administration with high-fat meals significantly reduces peak concentrations .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1/i4D,5D,6D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-DQNQMXAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H].C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。